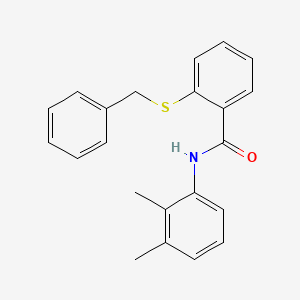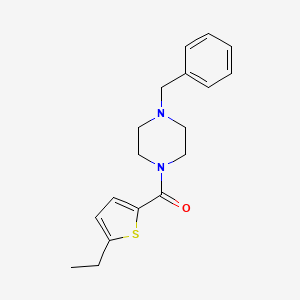![molecular formula C22H21FN2O B4928884 (3-Fluorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B4928884.png)
(3-Fluorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone is a complex organic compound that features a fluorinated phenyl group, a naphthylmethyl group, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with diethylene glycol.
Attachment of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the piperazine intermediate with naphthalen-1-ylmethyl chloride under basic conditions.
Introduction of the 3-Fluorophenyl Group: The final step is the acylation of the piperazine derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3-Fluorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Fluorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction is often mediated by the fluorinated phenyl group and the piperazine ring, which can form hydrogen bonds and hydrophobic interactions with the target molecules.
Comparación Con Compuestos Similares
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorinated phenyl and naphthyl groups but differs in the core structure, featuring a pyrazole ring instead of a piperazine ring.
Pyrrolidine Derivatives: These compounds also feature nitrogen-containing rings and are used in medicinal chemistry.
Uniqueness: (3-Fluorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone is unique due to its combination of a fluorinated phenyl group, a naphthylmethyl group, and a piperazine ring. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
(3-fluorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O/c23-20-9-4-7-18(15-20)22(26)25-13-11-24(12-14-25)16-19-8-3-6-17-5-1-2-10-21(17)19/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHAMZBSHIWJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dimethyl-1-{1-[(4-methylphenyl)sulfonyl]prolyl}-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4928818.png)
![2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4928825.png)

![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4928841.png)
![4-(2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHYL)MORPHOLINE](/img/structure/B4928856.png)
![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4928864.png)

![3-iodo-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4928883.png)
![[1-(4-ethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4928893.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4928895.png)
![2-[(5-isoquinolinyloxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4928905.png)
![1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B4928909.png)
